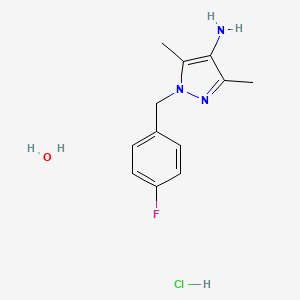

1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate

Description

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate is a halogenated pyrazole derivative characterized by a 4-fluorobenzyl substituent at the N1 position of the pyrazole ring, with methyl groups at C3 and C5, and an amine group at C2. The hydrochloride hydrate form enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications. Pyrazole derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and receptor modulation .

Key structural features influencing its reactivity and binding interactions include:

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH.H2O/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;;/h3-6H,7,14H2,1-2H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEIDEFMOMBZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to promote the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. Specifically, 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated its efficacy in reducing cell viability in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. In vitro studies have tested its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

3. Neurological Research

There is emerging interest in the role of pyrazole compounds in neurological disorders. Preliminary studies suggest that 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine may modulate neuroinflammatory responses, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays, particularly against kinases involved in cancer signaling pathways. Its ability to selectively inhibit certain kinases suggests potential for targeted cancer therapies .

2. Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications. Its unique structure allows it to act as a probe in mass spectrometry applications, facilitating the identification of novel protein targets .

Case Studies

Mechanism of Action

The mechanism by which 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Halogen Impact: The 4-fluorobenzyl group in the target compound provides a balance between electron-withdrawing effects (enhancing stability) and moderate steric hindrance.

- Solubility: The hydrochloride hydrate form of the target compound ensures higher aqueous solubility compared to non-salt forms (e.g., 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine).

- Crystallinity : Structural analogs with halogens (F, Cl) are more amenable to crystallization studies using tools like Mercury for visualization and SHELXL for refinement .

Biological Activity

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from diverse scientific sources.

- Molecular Formula : C₁₂H₁₄FN₃·HCl·H₂O

- Molecular Weight : 274.73 g/mol

- CAS Number : 514800-78-3

- LogP : 1.82 (indicating moderate lipophilicity)

- Purity : ≥95% .

Synthesis

The synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with 4-fluorobenzyl bromide or similar electrophiles. The process may also include steps for purification and characterization using techniques such as NMR and mass spectrometry .

Anticancer Activity

Research indicates that compounds containing the pyrazole core exhibit promising anticancer properties. For instance:

- Inhibition of Kinases : Certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds with similar structures demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibition .

- Cell Proliferation : Studies on human tumor cell lines (e.g., HeLa, HCT116) revealed that pyrazole derivatives can significantly inhibit cellular proliferation, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

-

Study on CDK Inhibition :

- Researchers synthesized a series of pyrazole derivatives, including 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

- Results showed selective inhibition of CDK2 over CDK9, with a notable antiproliferative effect on cancer cell lines.

- The study concluded that modifications on the pyrazole ring could enhance selectivity and potency against specific cancer types .

- Inflammatory Model Study :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride hydrate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves condensation of substituted hydrazines with β-keto esters or diketones under acidic conditions, followed by functionalization of the pyrazole core. For example, hydrazine hydrate can react with acetylacetone derivatives in ethanol under reflux to form the pyrazole ring . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for nucleophilic substitution), and temperature gradients. Statistical design of experiments (DoE) can minimize trial-and-error by identifying critical parameters (e.g., pH, reaction time) using factorial designs or response surface methodologies .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the substitution pattern of the pyrazole ring and fluorobenzyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., amine, C-F stretch). For hydrate confirmation, thermogravimetric analysis (TGA) quantifies water content by measuring mass loss upon heating .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility profiles are determined in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC. Stability studies involve accelerated degradation tests under stress conditions (heat, light, humidity) with HPLC monitoring. Buffer systems (e.g., ammonium acetate at pH 6.5) are recommended for aqueous stability assessments .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives or predict reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict regioselectivity in pyrazole functionalization. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to propose energetically favorable pathways, reducing iterative synthesis . Molecular docking studies may also guide biological activity predictions by simulating interactions with target proteins.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or inconsistent biological activity?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst degradation). Systematic replication under controlled conditions (e.g., inert atmosphere) and advanced analytics (LC-MS/MS for byproduct identification) are critical. Statistical tools like principal component analysis (PCA) can correlate experimental variables with outcomes . Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic assays) clarifies biological activity discrepancies.

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Reverse-phase HPLC with UV/fluorescence detection is standard, but method optimization requires column selection (C18 for hydrophobicity) and mobile phase tuning (acetonitrile/ammonium acetate buffers). For biological matrices, solid-phase extraction (SPE) or protein precipitation minimizes interference. Validation follows ICH guidelines for linearity, LOD/LOQ, and recovery rates .

Q. What experimental frameworks are recommended for studying the compound’s degradation pathways and metabolite profiling?

- Methodological Answer : Forced degradation under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions identifies labile sites. High-resolution LC-Orbitrap MS facilitates metabolite identification via isotopic patterns and fragmentation spectra. Kinetic studies (Arrhenius plots) extrapolate shelf-life under storage conditions .

Q. How can researchers integrate this compound into interdisciplinary studies, such as probing its mechanism of action in cellular systems?

- Methodological Answer : Dose-response assays (e.g., MTT for cytotoxicity) establish potency, while RNA-seq or proteomics reveal pathway modulation. Fluorescent tagging (e.g., BODIPY derivatives) enables cellular uptake tracking via confocal microscopy. For in vivo relevance, pharmacokinetic studies (plasma half-life, bioavailability) require LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.